1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one hydrochloride
Description
1H,4H,5H,6H,7H-Pyrazolo[4,3-c]pyridin-4-one hydrochloride is a heterocyclic compound featuring a pyrazolo-pyridine core fused at positions 4 and 3, with a ketone group at position 4 and a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility due to the ionic nature of the hydrochloride salt.
Properties
CAS No. |
2445790-81-6 |
|---|---|
Molecular Formula |
C6H8ClN3O |
Molecular Weight |
173.60 g/mol |
IUPAC Name |
1,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-4-one;hydrochloride |
InChI |
InChI=1S/C6H7N3O.ClH/c10-6-4-3-8-9-5(4)1-2-7-6;/h3H,1-2H2,(H,7,10)(H,8,9);1H |
InChI Key |
IFFJSYGWGSTUAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1NN=C2.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of pyrazole derivatives with pyridine derivatives in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide . Industrial production methods may involve continuous flow synthesis to enhance yield and efficiency .
Chemical Reactions Analysis
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions vary depending on the specific reagents and conditions employed .
Scientific Research Applications
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic outcomes .
Comparison with Similar Compounds
Positional Isomerism and Ring Fusion Variants
- 1H,2H,3H,4H,5H,6H,7H-Pyrazolo[4,3-c]pyridin-3-one Dihydrochloride Key Difference: The ketone group is at position 3 instead of 4. Impact: Positional isomerism may alter hydrogen-bonding interactions and solubility. The dihydrochloride salt (vs. monohydrochloride) increases ionic strength but may reduce stability under basic conditions .
Ethyl 1H,4H,5H,6H,7H-Pyrazolo[3,4-c]pyridine-3-carboxylate Hydrochloride
- 1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic Acid Hydrochloride Key Difference: [3,4-b] ring fusion and a carboxylic acid substituent.
Functional Group Variations
Substituent Diversity in Patent Derivatives
Compounds from European patent applications () highlight substituent-driven diversity:
- Piperidinyl/Pyrrolidinyl Groups: e.g., 7-(4-ethylpiperazin-1-yl) or 7-[(3R)-3-(dimethylamino)pyrrolidin-1-yl] substituents. These groups enhance binding to targets like kinases or GPCRs via tertiary amine interactions .
- Fluorine Substitution : e.g., 2-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl). Fluorine improves metabolic stability and membrane permeability .
- Methyl/Ethyl Groups : e.g., 4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl. Alkyl groups modulate steric effects and lipophilicity .
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to free bases (e.g., ethyl ester derivatives in ) .
- Stability : Ketones (target compound) are generally more stable than esters () or amines () under physiological conditions.
- Synthetic Efficiency: While direct synthesis data are lacking, Trost’s atom economy principles () suggest that the target’s synthesis may prioritize step-economy and minimal waste, contrasting with multi-step routes for fluorinated analogs in patents .
Biological Activity
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.
- Chemical Formula : C₆H₈ClN₃O
- Molecular Weight : 175.60 g/mol
- IUPAC Name : 4-hydroxy-1H-pyrazolo[4,3-c]pyridin-3(2H)-one hydrochloride
- Appearance : White to off-white powder
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that it can enhance caspase-3 activity and cause morphological changes in MDA-MB-231 breast cancer cells at concentrations as low as 1.0 μM .
- Cell Line Studies : In vitro studies indicated IC₅₀ values ranging from 2.43 to 14.65 μM against MDA-MB-231 and HepG2 liver cancer cells, showcasing its potential as an anticancer agent .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses. This activity is particularly relevant in the context of chronic inflammatory diseases.
Antimicrobial Properties
Research has identified the compound's efficacy against various bacterial strains. It has shown potential as an antibacterial agent through mechanisms that disrupt bacterial cell wall synthesis and function.
Data Tables
| Biological Activity | Cell Line/Model | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 2.43 | Apoptosis induction |
| Anticancer | HepG2 | 4.98 | Apoptosis induction |
| Anti-inflammatory | RAW 264.7 | N/A | Cytokine inhibition |
| Antimicrobial | E. coli | N/A | Cell wall disruption |
Case Studies
- Study on Breast Cancer Cells : A detailed study evaluated the effects of the compound on MDA-MB-231 cells. Results indicated significant apoptosis at concentrations of 1 μM and above, with enhanced caspase-3 activity noted at higher concentrations (10 μM) .
- In Vivo Efficacy : Preliminary in vivo studies have suggested that derivatives of this compound may effectively inhibit tumor growth in mouse models of breast cancer, supporting its potential for further development as an anticancer therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
